

# A Technical Guide to Cenobamate: An Orally-Active Anticonvulsant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GYKI-16084 |           |
| Cat. No.:            | B1672560   | Get Quote |

#### Introduction

Cenobamate, marketed under the brand names Xcopri in the United States and Ontozry in the European Union, is a novel, orally-active anticonvulsant medication.[1] It was approved by the U.S. Food and Drug Administration (FDA) in November 2019 for the treatment of partial-onset (focal) seizures in adults.[1][2][3] This technical guide provides an in-depth overview of cenobamate's core pharmacology, mechanism of action, clinical efficacy, and the experimental protocols used to characterize its activity, intended for researchers, scientists, and drug development professionals.

#### 1. Core Mechanism of Action

Cenobamate exerts its anticonvulsant effect through a unique dual mechanism of action, targeting two key pathways involved in neuronal excitability.[4] It both reduces repetitive neuronal firing by inhibiting voltage-gated sodium channels and acts as a positive allosteric modulator of y-aminobutyric acid type A (GABAA) ion channels.[5]

# 1.1. Modulation of Voltage-Gated Sodium Channels (VGSCs)

Unlike many other sodium channel-blocking antiseizure medications (ASMs), cenobamate demonstrates a preferential inhibition of the persistent sodium current (INaP) over the transient sodium current (INaT).[6][7] The INaP is crucial in generating the paroxysmal depolarization shifts that can initiate epileptic foci.[4][6] By selectively blocking the inactivated state of VGSCs, cenobamate effectively dampens this pathological activity.[1] Crucially, by sparing the transient







sodium current, it is believed that cenobamate avoids interfering with the function of fast-spiking GABAergic interneurons, thereby preserving important network inhibition.[4][6] This selective action may involve a preferential effect on the NaV1.6 channel subtype.[4][6]

## 1.2. Positive Allosteric Modulation of GABAA Receptors

Cenobamate also enhances inhibitory neurotransmission by potentiating the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system.[8] It acts as a positive allosteric modulator at a non-benzodiazepine binding site on GABAA receptors.[4][6][7] This modulation increases the flow of chloride ions into neurons upon GABA binding, leading to hyperpolarization of the neuronal membrane and a reduced likelihood of seizure activity.[8] This action appears to augment tonic (extrasynaptic) GABA-mediated currents, further contributing to the suppression of epileptiform activity.[4][6]

Signaling Pathway of Cenobamate's Dual Mechanism









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Cenobamate Wikipedia [en.wikipedia.org]
- 2. sklifescienceinc.com [sklifescienceinc.com]
- 3. Cenobamate (XCOPRI): Can preclinical and clinical evidence provide insight into its mechanism of action? PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clarification of the mechanism of action of cenobamate [aesnet.org]
- 5. FDA Approves XCOPRI for Partial-Onset Seizures in Adult Patients | ACCP [accp1.org]
- 6. neurology.org [neurology.org]
- 7. Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cenobamate? [synapse.patsnap.com]
- To cite this document: BenchChem. [A Technical Guide to Cenobamate: An Orally-Active Anticonvulsant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672560#an-orally-active-anticonvulsant]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com